
8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide is a chemical compound with the molecular formula C9H11BrN4O2. It is a brominated derivative of purine, which is a fundamental component of nucleic acids like DNA and RNA. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with purine or its derivatives as the starting material.
Bromination: The purine derivative undergoes bromination to introduce the bromo group at the 8th position.
Isopropyl Group Addition: The isopropyl group is introduced at the 7th position through a suitable reaction, such as alkylation.
Methylation: The 3rd position is methylated to complete the structure.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt to improve the compound's stability and solubility.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions at different positions of the purine ring can lead to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Alkyl halides and strong bases are typically employed for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized purine derivatives.
Reduction Products: Reduced purine derivatives.
Substitution Products: New purine derivatives with different substituents.
科学研究应用
This compound has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in studies related to nucleic acid metabolism and function.
Medicine: It is a precursor in the synthesis of pharmaceuticals, particularly those targeting diseases related to purine metabolism.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism by which 8-bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit or activate specific enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and the biological system in which it is used.
相似化合物的比较
8-Bromo-3-methyl-xanthine: A closely related compound with similar applications in pharmaceutical synthesis.
Linagliptin Intermediate: Another intermediate used in the synthesis of antidiabetic drugs.
Uniqueness: 8-Bromo-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione hydrobromide is unique due to its specific structural features, such as the presence of the isopropyl group at the 7th position, which differentiates it from other purine derivatives.
属性
CAS 编号 |
1185120-01-7 |
|---|---|
分子式 |
C9H12Br2N4O2 |
分子量 |
368.029 |
IUPAC 名称 |
8-bromo-3-methyl-7-propan-2-ylpurine-2,6-dione;hydrobromide |
InChI |
InChI=1S/C9H11BrN4O2.BrH/c1-4(2)14-5-6(11-8(14)10)13(3)9(16)12-7(5)15;/h4H,1-3H3,(H,12,15,16);1H |
InChI 键 |
LJVFQKDPSZJUMF-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=C(N=C1Br)N(C(=O)NC2=O)C.Br |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



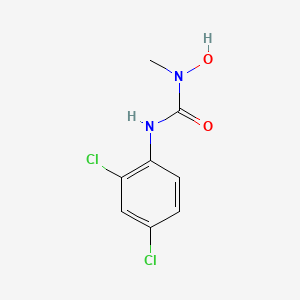
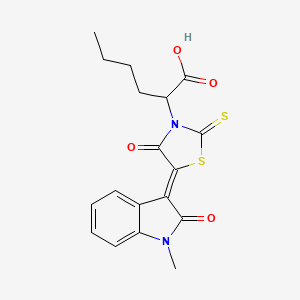
![2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2938214.png)
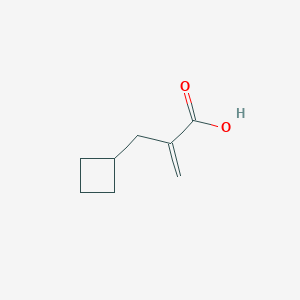
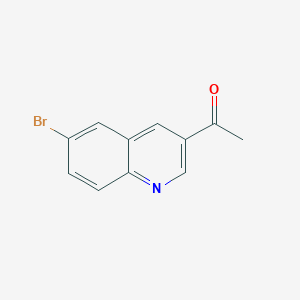
![2-[(2-methoxyphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole](/img/structure/B2938218.png)
![3-{[(4-Bromophenyl)methyl]sulfanyl}-6-[(2,4-dichlorophenyl)methyl]pyridazine](/img/structure/B2938219.png)

![1-(4-methylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4(1H)-one](/img/structure/B2938221.png)
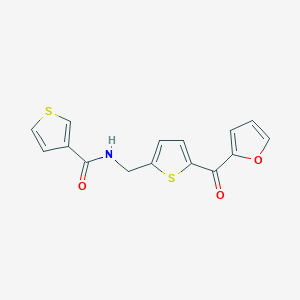
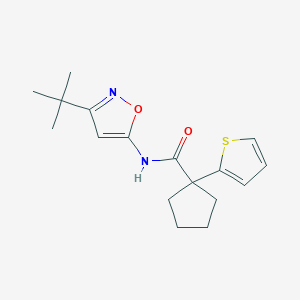
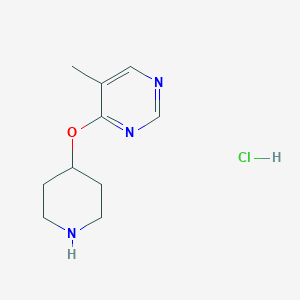
![3,6-Diamino-2-(4-chlorobenzoyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2938227.png)
